(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone
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Description
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Herbicide Development
Pyridazinone derivatives have been studied for their herbicidal activity. A study discusses the modes of action of four substituted pyridazinone compounds, including their ability to inhibit photosynthesis in barley, which is linked to their phytotoxicity. These compounds act as weaker inhibitors compared to atrazine, but modifications in their molecular structure lead to experimental herbicides with additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Synthetic Chemistry
Novel syntheses of pyridazinone derivatives have been explored, highlighting their potential in creating new compounds with varying biological activities. For instance, condensation reactions and cycloalkylation have been used to synthesize novel derivatives, showcasing the chemical versatility of pyridazinone scaffolds (Gaby et al., 2003). Another study focuses on the synthesis and biological evaluation of pyridazinone derivatives as analgesic and anti-inflammatory agents, indicating their potential therapeutic applications (Gökçe et al., 2005).
Biological Activities
Research into pyridazinone derivatives extends into their biological activities, including antimicrobial and antiproliferative effects. One study investigated the synthesis, antimicrobial, and antiproliferative activities of novel heterocycles, highlighting their potential in treating various diseases (Fahim et al., 2021). Additionally, the synthesis of new Mannich bases of arylpyridazinones as potential analgesic and anti-inflammatory agents has been explored, further emphasizing the therapeutic relevance of these compounds (Gökçe et al., 2005).
properties
IUPAC Name |
[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-21(2)15-11-16(20-19-12-15)22-6-8-23(9-7-22)17(24)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAPTLSKJIHHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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